REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[K+].[K+].O.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[C:19]([OH:20])=[CH:18][C:17]([C:21]([O:23][CH3:24])=[O:22])=[N:16]1.S(OC)(OC)(=O)=O>C(C(C)=O)C(C)C>[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N:15]1[C:19]([O:20][CH3:1])=[CH:18][C:17]([C:21]([O:23][CH3:24])=[O:22])=[N:16]1 |f:0.1.2|
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C=C1O)C(=O)OC
|
Name
|
|
Quantity
|
323 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C=C1OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |